molecular formula C9H11NO5S2 B3119484 4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid CAS No. 251310-43-7

4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B3119484
CAS No.: 251310-43-7
M. Wt: 277.3 g/mol
InChI Key: GPQQYSLEPAAZBE-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy group, a thienylsulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the thienylsulfonyl group and the hydroxy group. The carboxylic acid group is usually introduced in the final steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thienylsulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thienylsulfonyl group may produce a thiol. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and design.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and thienylsulfonyl groups play crucial roles in its biological activity by interacting with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid include:

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Thiazole derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thienylsulfonyl group, in particular, provides unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-hydroxy-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S2/c11-6-4-7(9(12)13)10(5-6)17(14,15)8-2-1-3-16-8/h1-3,6-7,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQQYSLEPAAZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283591
Record name 4-Hydroxy-1-(2-thienylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251310-43-7
Record name 4-Hydroxy-1-(2-thienylsulfonyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251310-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-(2-thienylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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